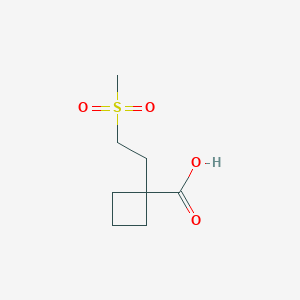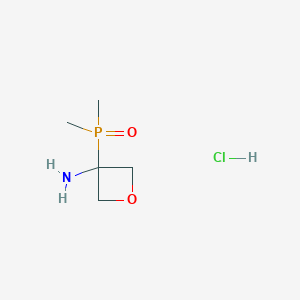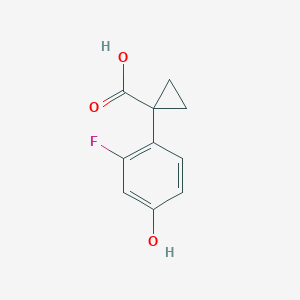
3-(3-Methoxyisoxazol-5-YL)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyisoxazol-5-YL)propanal is an organic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a propanal group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal typically involves multiple steps. One common method starts with the bromination of dimethyl fumarate, followed by the formation of the isoxazole ring. The intermediate product, methyl 3-hydroxyisoxazole-5-carboxylate, is then methylated using dimethyl sulfate in the presence of potassium carbonate in dimethylformamide (DMF). Subsequent steps include ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyisoxazol-5-YL)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Methoxyisoxazol-5-YL)propanoic acid.
Reduction: 3-(3-Methoxyisoxazol-5-YL)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Methoxyisoxazol-5-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyisoxazol-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The isoxazole ring and methoxy group can play a role in binding interactions, while the aldehyde group can undergo chemical modifications that affect its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyisoxazol-5-YL)propanoic acid
- 3-(3-Methoxyisoxazol-5-YL)propanol
- 3-(3-Methoxyisoxazol-5-YL)propylamine
Uniqueness
3-(3-Methoxyisoxazol-5-YL)propanal is unique due to the presence of the aldehyde group, which allows for a variety of chemical reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-(3-methoxy-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3 |
Clé InChI |
WVLXMBLLTUWISZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NOC(=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


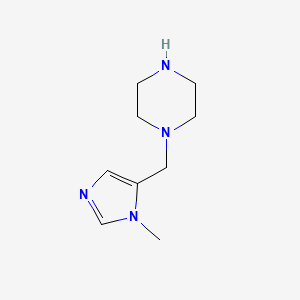
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
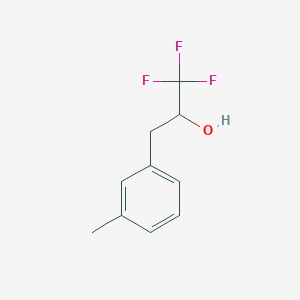
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
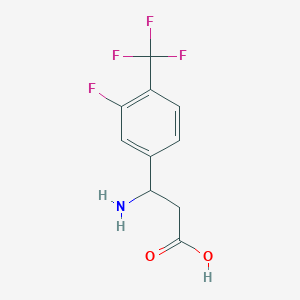


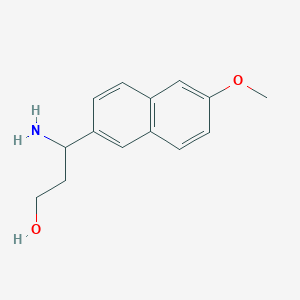
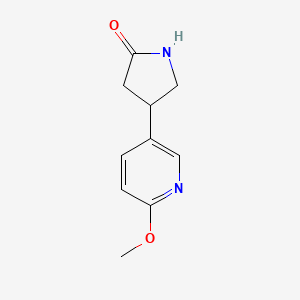
amine](/img/structure/B13590472.png)
